7-hydroxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one
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Overview
Description
7-hydroxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one is a synthetic organic compound with the molecular formula C20H20O4 . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 7-hydroxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one involves several steps. One common synthetic route includes the condensation of appropriate phenolic and ketonic precursors under acidic or basic conditions, followed by cyclization and functional group modifications . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
7-hydroxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
7-hydroxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 7-hydroxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
7-hydroxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
7-hydroxy-2,8-dimethyl-3-(4-methylphenoxy)-4H-chromen-4-one: Similar structure but with a methyl group instead of a propyl group.
7-hydroxy-2,8-dimethyl-3-(4-ethylphenoxy)-4H-chromen-4-one: Similar structure but with an ethyl group instead of a propyl group.
7-hydroxy-2,8-dimethyl-3-(4-isopropylphenoxy)-4H-chromen-4-one: Similar structure but with an isopropyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
7-hydroxy-2,8-dimethyl-3-(4-propylphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-5-14-6-8-15(9-7-14)24-20-13(3)23-19-12(2)17(21)11-10-16(19)18(20)22/h6-11,21H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPCFVGBXTZGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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